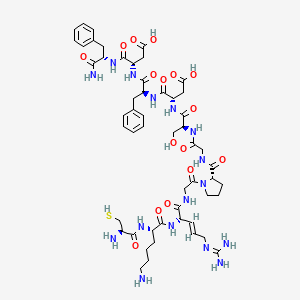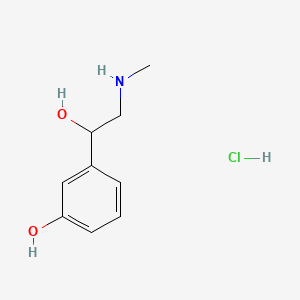
ドラスロンメシル酸塩水和物
概要
説明
Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . It is used as an antinauseant and antiemetic agent for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting .
Synthesis Analysis
Dolasetron is rapidly converted in vivo to its active major metabolite, hydrodolasetron . The empirical formula is C19H20N2O3 · CH4O3S · xH2O . The molecular weight on an anhydrous basis is 420.48 .Molecular Structure Analysis
The molecular structure of Dolasetron mesylate hydrate is C20H26N2O7S . The molecular weight is 438.49 .Chemical Reactions Analysis
Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors .Physical And Chemical Properties Analysis
Dolasetron mesylate hydrate is a white to off-white powder . It is soluble in water to the extent of more than 30 mg/mL . The boiling point is 535.1°C at 760 mmHg .科学的研究の応用
化学療法誘発性悪心・嘔吐(CINV)
ドラスロンは、偽ペレチエリン誘導体で、5-HT3受容体拮抗薬であり、急性化学療法誘発性悪心・嘔吐の予防に有効であることが示されています . 臨床試験では、単回静脈内または経口投与のドラスロンは、急性CINVの予防に有効でした . 静脈内投与量の1.8mg/kgは、高度に催吐性の高いシスプラチン含有化学療法を受けている患者の約50%で嘔吐の完全な抑制を達成し、中等度の催吐性の高い化学療法を受けている患者の約60〜80%で達成しました .
術後悪心・嘔吐(PONV)
ドラスロンは、術後悪心・嘔吐(PONV)の予防に有効であることが、外科手術を受けた患者で示されています . 単回静脈内または経口投与のドラスロンの投与量は、それぞれ12.5〜100mgと25〜200mgで、プラセボよりもPONVの予防に有意に効果的でした . 静脈内投与量50mgは、混合性別のグループで、オンダンセトロン4mgと同程度にPONVの予防に有効でした .
確立されたPONVの治療
静脈内投与されたドラスロンは、確立されたPONVの治療にも有効でしたが、嘔吐の完全な抑制は患者の40%未満で達成されました .
放射線療法誘発性悪心・嘔吐(RINV)
ドラスロンは、予備研究で、放射線療法誘発性悪心・嘔吐(RINV)の予防に有効であることも示されています .
薬理学的調査
ドラスロンメシル酸塩水和物は、非常に特異的で選択的なセロトニン5-HT3受容体拮抗薬です . これは、他の既知のセロトニン受容体では活性を示さず、ドーパミン受容体に対する親和性も低いです . これは、5-HT3受容体の役割と機能を研究するための薬理学的調査における貴重なツールとなっています .
他の制吐剤との比較研究
比較研究では、静脈内投与のドラスロン1.8mg/kgは、高度に催吐性の高い化学療法後、静脈内投与のグラニセトロン3mgまたはオンダンセトロン32mgと同程度に有効でした . ドラスロン1.8mg/kgは、高用量シスプラチンまたは中等度の催吐性の高い化学療法によって誘発される嘔吐の予防において、高リスクサブグループでメトクロプラミドよりも優れていました .
作用機序
Target of Action
Dolasetron mesylate hydrate is a highly specific and selective antagonist of the serotonin 5-HT3 receptor . This receptor is a type of serotonin receptor that plays a significant role in the induction of nausea and vomiting .
Mode of Action
Dolasetron operates by selectively blocking the action of serotonin at 5-HT3 receptors . These receptors are found both centrally in the brain’s chemoreceptor trigger zone and peripherally in the nerve terminals of the vagus nerve . By blocking the activation of these receptors, dolasetron prevents the triggering of the vomiting reflex .
Biochemical Pathways
The primary biochemical pathway affected by dolasetron is the serotonin signaling pathway. By blocking the 5-HT3 receptors, dolasetron inhibits the action of serotonin, a neurotransmitter that can induce vomiting when it binds to 5-HT3 receptors . This blockade prevents the initiation of the vomiting reflex, thereby mitigating nausea and vomiting.
Pharmacokinetics
Dolasetron is rapidly and completely absorbed after oral administration, with its major active metabolite, hydrodolasetron, largely responsible for its pharmacological activity . It is metabolized in the liver, primarily by the enzyme carbonyl reductase, and to a lesser extent by CYP2D6 and CYP3A . The drug and its metabolites are excreted in the urine and feces . The half-life of hydrodolasetron is approximately 7.3 hours when administered intravenously and 8.1 hours when administered orally .
Result of Action
The molecular effect of dolasetron’s action is the blockade of 5-HT3 receptors, preventing serotonin from binding to these receptors and triggering the vomiting reflex . On a cellular level, this results in the inhibition of the signal transduction pathways that would normally lead to nausea and vomiting.
Action Environment
The efficacy and stability of dolasetron can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as dolasetron is metabolized in the liver . Additionally, renal function can impact the excretion of the drug and its metabolites . Therefore, patients with severe hepatic or renal impairment may require dosage adjustments .
Safety and Hazards
Dolasetron mesylate hydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
生化学分析
Biochemical Properties
Dolasetron mesylate hydrate functions by inhibiting serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The compound does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . Upon administration, dolasetron mesylate hydrate is rapidly converted into its active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity . The interaction with serotonin receptors prevents the binding of serotonin, thereby inhibiting the emetic signal transmission.
Cellular Effects
Dolasetron mesylate hydrate exerts significant effects on various cell types and cellular processes. By blocking serotonin 5-HT3 receptors, it influences cell signaling pathways associated with nausea and vomiting . This inhibition affects the vagus nerve, which activates the vomiting center in the medulla oblongata . Additionally, dolasetron mesylate hydrate impacts gene expression related to serotonin receptor activity and cellular metabolism, contributing to its antiemetic properties .
Molecular Mechanism
The molecular mechanism of dolasetron mesylate hydrate involves its conversion to hydrodolasetron, which then binds to serotonin 5-HT3 receptors . This binding inhibits the receptor’s activity, preventing serotonin from triggering the emetic response . The reduction of dolasetron to hydrodolasetron is mediated by the enzyme carbonyl reductase, and further metabolism involves cytochrome P450 enzymes such as CYP2D6, CYP3A, and flavin monooxygenase . This inhibition of serotonin receptors at both central and peripheral sites is crucial for its antiemetic action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dolasetron mesylate hydrate have been observed to change over time. The compound is rapidly absorbed and converted to hydrodolasetron, with peak plasma concentrations reached within 0.6 to 1 hour . Over prolonged periods, dolasetron mesylate hydrate has shown stability, but its long-term effects on cellular function require periodic monitoring of liver functions and other parameters . The antiemetic effects are sustained over several hours, making it effective for both acute and delayed nausea and vomiting .
Dosage Effects in Animal Models
In animal models, the effects of dolasetron mesylate hydrate vary with different dosages. At therapeutic doses, it effectively prevents emesis induced by chemotherapy . At higher doses, adverse effects such as ECG changes, including P-R and Q-T prolongation, and QRS widening have been observed . These effects are attributed to the sodium channel blockade by dolasetron metabolites . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in clinical settings.
Metabolic Pathways
Dolasetron mesylate hydrate is metabolized primarily in the liver. The initial reduction to hydrodolasetron is mediated by carbonyl reductase, followed by further metabolism involving CYP2D6, CYP3A, and flavin monooxygenase . The active metabolite, hydrodolasetron, is responsible for the compound’s pharmacological activity and is eliminated through renal excretion and glucuronidation . These metabolic pathways ensure the efficient clearance of the compound from the body.
Transport and Distribution
Dolasetron mesylate hydrate is rapidly absorbed from the gastrointestinal tract and widely distributed in the body . The active metabolite, hydrodolasetron, has a mean apparent volume of distribution of 5.8 L/kg and is 69-77% bound to plasma proteins . It crosses the placenta and is distributed into breast milk . The transport and distribution within cells and tissues are facilitated by its interaction with plasma proteins, ensuring its effective reach to target sites.
Subcellular Localization
The subcellular localization of dolasetron mesylate hydrate primarily involves its binding to serotonin 5-HT3 receptors located on the cell membrane . This localization is crucial for its function as an antiemetic agent, as it prevents serotonin from activating the emetic response. The compound does not undergo significant post-translational modifications that would alter its targeting to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dolasetron mesylate hydrate involves the reaction of two starting materials, Dolasetron and methanesulfonic acid, followed by the addition of water to form the hydrate.", "Starting Materials": [ "Dolasetron", "Methanesulfonic acid" ], "Reaction": [ "Dolasetron is dissolved in dichloromethane.", "Methanesulfonic acid is added dropwise to the solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is evaporated under reduced pressure.", "Water is added to the residue to form the hydrate.", "The product is filtered and dried to obtain Dolasetron mesylate hydrate." ] } | |
CAS番号 |
115956-13-3 |
分子式 |
C20H24N2O6S |
分子量 |
420.5 g/mol |
IUPAC名 |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |
InChIキー |
PSGRLCOSIXJUAL-UMBGRREESA-N |
異性体SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
正規SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
外観 |
Solid powder |
その他のCAS番号 |
115956-13-3 |
ピクトグラム |
Corrosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Freely soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



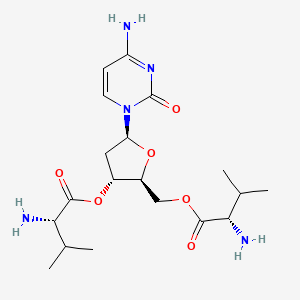
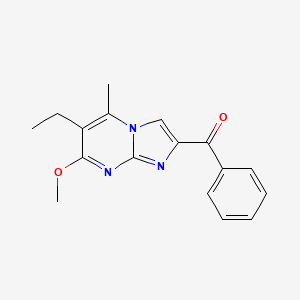





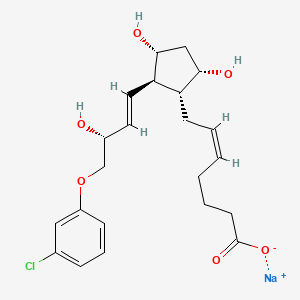
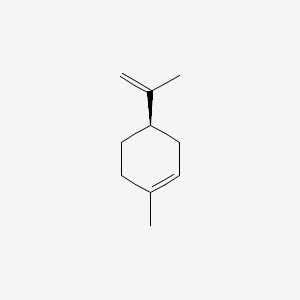

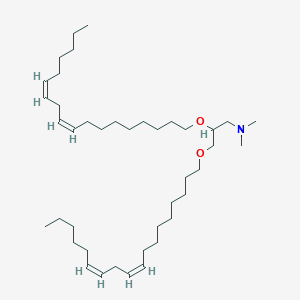
![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
